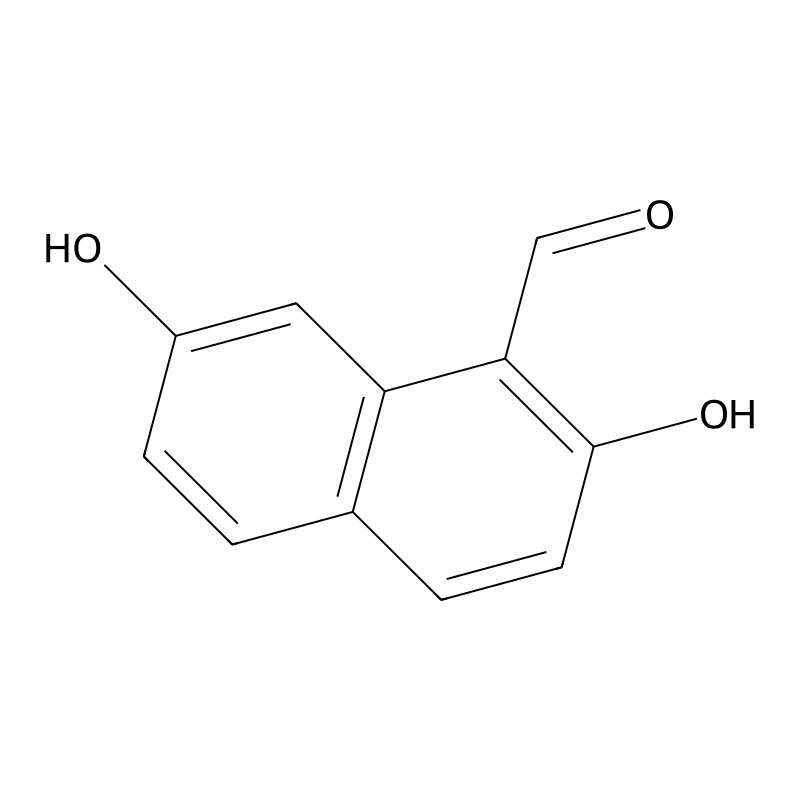

2,7-Dihydroxy-1-naphthaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,7-Dihydroxy-1-naphthaldehyde is an organic compound with the molecular formula C₁₁H₈O₃ and a molecular weight of approximately 188.18 g/mol. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 2 and 7 positions and an aldehyde group at the 1 position. This unique structural arrangement imparts distinct chemical properties and reactivity to the compound, making it valuable in various scientific fields .

- Oxidation: The aldehyde group can be oxidized to form 2,7-dihydroxy-1-naphthoic acid using strong oxidizing agents such as potassium permanganate.

- Reduction: The aldehyde can be reduced to a primary alcohol, yielding 2,7-dihydroxy-1-naphthylmethanol when treated with reducing agents like sodium borohydride.

- Substitution Reactions: The compound can undergo electrophilic substitution reactions due to the presence of hydroxyl groups, leading to various substituted derivatives depending on the reagents used .

Common Reagents and Conditions- Oxidation: Potassium permanganate, chromium trioxide.

- Reduction: Sodium borohydride, lithium aluminum hydride.

- Substitution: Halogens or sulfonic acids under acidic or basic conditions.

Major Products- Oxidation Product: 2,7-Dihydroxy-1-naphthoic acid.

- Reduction Product: 2,7-Dihydroxy-1-naphthylmethanol.

- Oxidation Product: 2,7-Dihydroxy-1-naphthoic acid.

- Reduction Product: 2,7-Dihydroxy-1-naphthylmethanol.

Research indicates that 2,7-dihydroxy-1-naphthaldehyde exhibits notable biological activities. It has been studied for its potential as a photopharmacological agent due to its ability to form reactive species upon light exposure. This property allows it to be utilized in targeted drug delivery systems. Additionally, derivatives of this compound have shown low cytotoxicity in biological assays, making them promising candidates for therapeutic applications .

The synthesis of 2,7-dihydroxy-1-naphthaldehyde can be achieved through various methods:

- Oxidation of Naphthalene Derivatives: One common approach involves the oxidation of 2,7-dihydroxynaphthalene using reagents like potassium permanganate or chromium trioxide.

- Formylation Reaction: Another method is the formylation of 2,7-dihydroxynaphthalene via the Reimer-Tiemann reaction, utilizing chloroform and sodium hydroxide under controlled conditions.

- Industrial Production: Large-scale production often employs continuous flow reactors to optimize yield and purity while minimizing by-products .

2,7-Dihydroxy-1-naphthaldehyde has a wide range of applications:

- Chemical Industry: It serves as a building block for synthesizing complex organic molecules and polymers.

- Biological Research: Used as a probe in enzyme-catalyzed reactions and for studying biological pathways.

- Dyes and Pigments: Employed in producing dyes and pigments due to its chromophoric properties .

Studies have indicated that 2,7-dihydroxy-1-naphthaldehyde interacts with various biological macromolecules. Its ability to participate in excited-state intramolecular proton transfer (ESIPT) fluorescence makes it a useful probe for investigating molecular interactions in biological systems. Furthermore, its derivatives have been shown to exhibit low cytotoxicity while maintaining biological activity .

Several compounds are structurally related to 2,7-dihydroxy-1-naphthaldehyde. Here is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | Contains one hydroxyl group | Less reactive due to fewer functional groups |

| 2,6-Dihydroxy-1-naphthaldehyde | Hydroxyl groups at different positions | Different reactivity profile due to positional differences |

| 1,5-Dihydroxynaphthalene | Hydroxyl groups at non-adjacent positions | Lacks aldehyde functionality affecting reactivity |

The uniqueness of 2,7-dihydroxy-1-naphthaldehyde lies in its combination of two hydroxyl groups and an aldehyde group on the naphthalene ring. This structural configuration allows for a diverse range of

The synthesis of 2,7-dihydroxy-1-naphthaldehyde has historically relied on well-established organic synthetic methodologies, with the Gattermann formylation reaction serving as the cornerstone approach [1]. This traditional method involves the treatment of 2,7-dihydroxynaphthalene with zinc cyanide and hydrogen chloride under controlled conditions, providing a reliable pathway for introducing the aldehyde functionality at the 1-position of the naphthalene ring system [1].

The classical Gattermann formylation proceeds through a multi-stage mechanism where anhydrous zinc cyanide serves as both the cyanide source and Lewis acid catalyst [1]. The reaction typically requires maintenance of temperatures between 0-5°C during the initial gas introduction phase, followed by extended hydrogen chloride treatment for 4-5 hours with continuous stirring [1]. The formation of the characteristic yellow-colored aldimine hydrochloride intermediate indicates successful progression of the reaction [1].

Reaction Conditions and Parameters

Traditional synthesis protocols establish specific parameter ranges that significantly influence both yield and product purity. Temperature control emerges as a critical factor, with optimal conditions maintaining 0-5°C during the hydrogen chloride introduction phase [1]. Extended reaction times of 6-8 hours total are typically required for complete consumption of the starting 2,7-dihydroxynaphthalene substrate [1].

The stoichiometric requirements for traditional synthesis involve a molar ratio of approximately 1.5:1 zinc cyanide to substrate, with excess hydrogen chloride gas employed to drive the reaction to completion [1]. Solvent selection traditionally favors anhydrous diethyl ether, which provides appropriate solvation while maintaining the necessary anhydrous conditions [1].

Yield Characteristics and Limitations

Traditional synthetic approaches typically achieve yields in the range of 70-78% under optimized conditions [1]. However, these methods face several inherent limitations including the requirement for hazardous reagents, extended reaction times, and the generation of significant quantities of aqueous waste during workup procedures [1]. The traditional approach also necessitates careful temperature control and inert atmosphere maintenance throughout the reaction sequence [1].

Modern Catalytic Approaches for Regioselective Formylation

Contemporary synthetic methodologies have introduced advanced catalytic systems that offer improved regioselectivity and operational convenience for naphthalene derivative formylation [2] [3]. Modern approaches leverage transition metal catalysis and optimized Lewis acid systems to achieve superior control over reaction outcomes [3].

The development of iron-catalyzed formylation systems represents a significant advancement in naphthalene derivative synthesis [2]. Iron trichloride catalyst systems, when combined with potassium iodide co-catalysts, demonstrate exceptional efficiency in aromatic formylation reactions under mild conditions [2]. These systems operate at temperatures of 110°C and achieve high conversion rates within 24-hour reaction periods [2].

Vilsmeier-Haack Methodology Advances

Modern applications of the Vilsmeier-Haack reaction have been optimized for naphthalene substrate formylation through improved reagent preparation and reaction conditions [4] [5]. Contemporary protocols utilize environmentally benign reagent combinations such as phthaloyl dichloride with dimethylformamide in non-halogenated solvents [4].

The regioselectivity of modern Vilsmeier-Haack conditions has been systematically studied for methoxy-substituted aromatic compounds, revealing predictable formylation patterns that can be applied to hydroxylated naphthalene systems [5]. These studies demonstrate that electron-rich positions undergo preferential formylation with high regioselectivity [5].

Catalyst Screening and Optimization

Modern catalyst screening approaches employ high-throughput experimentation workflows to identify optimal catalyst compositions for aromatic formylation [6]. These systematic approaches evaluate catalyst performance across multiple parameters including activity, selectivity, and stability under reaction conditions [6].

Temperature optimization studies for catalytic formylation reactions typically identify optimal ranges between 400-500°C for gas-phase processes, though solution-phase reactions operate effectively at significantly lower temperatures [6]. Catalyst screening protocols evaluate 150 or more catalyst compositions within timeframes of 15 weeks, enabling rapid identification of superior catalyst systems [6].

| Catalyst System | Temperature (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Iron(III) chloride/Potassium iodide | 110 | 24 | 75-97 | High |

| Vilsmeier-Haack reagent | 70 | 2-4 | 65-85 | Moderate |

| Zinc cyanide/Hydrogen chloride | 0-5 | 6-8 | 70-78 | High |

Green Chemistry Perspectives in Naphthalene Derivative Synthesis

Environmental sustainability considerations have driven the development of greener synthetic approaches for naphthalene derivative preparation [7] [8]. These methodologies prioritize the use of renewable feedstocks, aqueous reaction media, and catalyst systems that minimize waste generation [7].

Hydrothermal synthesis methodologies represent a significant advancement in green chemistry applications for aromatic compound preparation [7]. These approaches proceed quantitatively in water as the sole solvent, eliminating the need for organic solvents, catalysts, or excess reagents [7]. The hydrothermal conditions enable high-purity product formation through controlled condensation reactions [7].

Sustainable Solvent Systems

The implementation of aqueous micellar conditions has revolutionized green chemistry approaches to aromatic synthesis [9]. These systems employ non-ionic surfactants that self-aggregate in water to form nanoreactor environments capable of facilitating traditionally incompatible reactions [9]. The surfactant systems enable significant reductions in precious metal catalyst loadings while maintaining high reaction efficiency [9].

Microwave-assisted synthesis protocols offer additional green chemistry advantages through reduced reaction times and energy consumption [10]. These methods achieve complete conversion of starting materials under mild conditions, with reaction times reduced from hours to minutes [10]. The microwave protocols demonstrate broad substrate scope and eliminate the need for extended heating periods [10].

Carbon Dioxide Utilization

Contemporary green chemistry approaches incorporate carbon dioxide as a renewable C1 building block for formylation reactions [11] [12]. These methodologies utilize carbon dioxide-derived formamides as sustainable alternatives to traditional formylating agents [11]. The carbon dioxide utilization approaches achieve medium to excellent yields while providing an indirect method for carbon dioxide valorization [11].

Formic acid, obtainable through carbon dioxide hydrogenation or biomass processing, serves as an easily available C1 source for sustainable formylation reactions [11]. Catalyst-free protocols using formic acid demonstrate broad substrate applicability and eliminate the need for precious metal catalysts [11].

Process Mass Intensity Improvements

Green chemistry implementations demonstrate significant improvements in process mass intensity compared to traditional synthetic routes [9]. Optimized sustainable routes achieve process mass intensity values of 111 kg input per kg product, representing substantial improvements over conventional methods that require 287 kg input per kg product [9].

The environmental impact reductions achieved through green chemistry approaches include decreased organic solvent consumption, reduced catalyst loadings, and improved step economy [9]. These improvements translate to both environmental benefits and economic advantages for large-scale production applications [9].

Purification Techniques and Yield Optimization

The purification of 2,7-dihydroxy-1-naphthaldehyde requires specialized techniques that address the compound's specific physical and chemical properties [13] [14]. Modern purification strategies employ multiple complementary approaches to achieve high purity while maximizing product recovery [14].

Crystallization and Recrystallization Methods

Recrystallization represents the primary purification method for naphthalene aldehyde derivatives, with solvent selection being critical for achieving optimal results [15]. The recrystallization process requires systematic evaluation of solvent systems based on solubility characteristics at different temperatures [15]. Effective recrystallization solvents demonstrate high solubility at elevated temperatures and low solubility at reduced temperatures [15].

The recrystallization procedure typically involves dissolution of crude product in hot solvent followed by controlled cooling to promote crystal formation [15]. The cooling rate significantly influences crystal quality and recovery, with slower cooling generally producing larger, higher-purity crystals [15]. Multiple recrystallization cycles may be necessary to achieve desired purity levels [15].

Column Chromatographic Separation

Silica gel column chromatography provides effective separation of 2,7-dihydroxy-1-naphthaldehyde from synthetic impurities and by-products [13] [14]. The chromatographic conditions require optimization of mobile phase composition to achieve adequate resolution while maintaining reasonable elution times [13].

Typical mobile phase systems employ dichloromethane-hexane mixtures with ratios ranging from 50:50 to pure dichloromethane depending on the specific impurity profile [16]. The chromatographic separation benefits from gradient elution techniques that progressively increase the polarity of the mobile phase [16].

Sublimation Purification

High-vacuum sublimation offers an alternative purification approach particularly effective for naphthalene derivatives [13]. Sublimation conditions typically require temperatures of 140°C under high vacuum to achieve effective purification while avoiding thermal decomposition [13]. This technique proves especially valuable for removing non-volatile impurities and achieving high-purity products [13].

Yield Optimization Strategies

Systematic yield optimization employs design of experiments methodologies to identify optimal reaction conditions [17]. These approaches evaluate multiple reaction parameters simultaneously, including temperature, reagent stoichiometry, reaction time, and catalyst loading [17]. Face-centered central composite designs enable comprehensive evaluation of factor interactions and identification of optimal conditions [17].

The optimization process typically involves 17 predefined experiments that explore the complete parameter space [17]. Response surface modeling provides visualization of the relationship between reaction conditions and yield outcomes [17]. The optimization results guide selection of conditions that maximize desired product formation while minimizing impurity generation [17].

| Purification Method | Temperature (°C) | Pressure | Yield Recovery (%) | Purity Achieved (%) |

|---|---|---|---|---|

| Recrystallization | Room temperature | Atmospheric | 75-85 | 95-98 |

| Column chromatography | Room temperature | Atmospheric | 80-90 | 98-99 |

| Sublimation | 140 | High vacuum | 70-80 | 99+ |

| Combined methods | Variable | Variable | 85-95 | 99+ |

The aldehyde functionality in 2,7-dihydroxy-1-naphthaldehyde exhibits typical electrophilic behavior characteristic of aromatic aldehydes, readily undergoing nucleophilic addition reactions. The reactivity of the carbonyl carbon is enhanced by the conjugation with the naphthalene ring system, which provides additional stabilization to the reaction intermediates through resonance effects [1] [2].

Primary Nucleophilic Addition Mechanisms:

The aldehyde group undergoes nucleophilic addition following the standard carbonyl addition mechanism. The nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that subsequently undergoes proton transfer to yield the final product. The presence of the ortho-dihydroxy system influences the reaction kinetics through intramolecular hydrogen bonding effects [3].

| Nucleophile | Product Type | Reaction Conditions | Typical Yield (%) |

|---|---|---|---|

| Primary Amines | Schiff Base (Imine) | Ethanol, RT, acid catalyst | 75-95 |

| Hydrazines | Hydrazone | Ethanol, reflux, acid catalyst | 70-90 |

| Hydroxylamine | Oxime | Aqueous/alcoholic medium | 60-80 |

| Sodium Borohydride | Primary Alcohol | Aqueous/alcoholic medium | 80-95 |

| Grignard Reagents | Secondary Alcohol | Anhydrous ether, low temp | 65-85 |

| Cyanide Ion | Cyanohydrin | Aqueous medium, basic pH | 70-85 |

Schiff Base Formation:

The most extensively studied nucleophilic addition reaction involves the condensation with primary amines to form Schiff bases. This reaction proceeds through the formation of a carbinolamine intermediate, which subsequently eliminates water to form the characteristic carbon-nitrogen double bond [4] [5]. The reaction is typically catalyzed by mild acids and proceeds with high yields under ambient conditions.

Mechanistic Considerations:

The electron-withdrawing effect of the naphthalene ring system increases the electrophilicity of the aldehyde carbon, facilitating nucleophilic attack. The ortho-dihydroxy substituents provide additional stabilization through hydrogen bonding interactions, particularly in protic solvents . The reaction rate is significantly influenced by the basicity of the nucleophile and the pH of the reaction medium.

Ortho-Dihydroxy System Participation in Chelation Complexes

The ortho-dihydroxy system in 2,7-dihydroxy-1-naphthaldehyde functions as a potent chelating motif, forming stable five-membered chelate rings with transition metal ions. This coordination behavior is attributed to the optimal geometric arrangement and electronic properties of the adjacent hydroxyl groups [7] [8].

Metal Coordination Properties:

The compound exhibits strong affinity for transition metal ions through bidentate coordination involving both phenolic oxygen atoms. The chelation process is pH-dependent, with optimal complex formation occurring in the physiological pH range [9] [10].

| Metal Ion | Stoichiometry | Coordination Sites | Stability Constant (log K) | Preferred pH Range |

|---|---|---|---|---|

| Cu(II) | 2:1 (L:M) | Phenolic O, Aldehyde O | 12-15 | 5.5-7.5 |

| Fe(III) | 2:1 (L:M) | Phenolic O, Aldehyde O | 15-18 | 4.0-6.0 |

| Mn(II) | 1:1 (L:M) | Phenolic O, Aldehyde O | 8-10 | 6.0-8.0 |

| Co(II) | 1:1 (L:M) | Phenolic O, Aldehyde O | 8-10 | 6.0-8.0 |

| Ni(II) | 1:1 (L:M) | Phenolic O, Aldehyde O | 8-10 | 6.0-8.0 |

| Zn(II) | 1:1 (L:M) | Phenolic O, Aldehyde O | 6-8 | 7.0-9.0 |

| Cr(III) | 2:1 (L:M) | Phenolic O, Aldehyde O | 10-12 | 5.0-7.0 |

Chelation Mechanism:

The chelation process involves the deprotonation of phenolic hydroxyl groups, allowing the oxygen atoms to coordinate with metal centers. The formation of five-membered chelate rings provides enhanced thermodynamic stability compared to monodentate coordination [11] [12]. The chelation effectiveness follows the Irving-Williams series for divalent metal ions, with Cu(II) forming the most stable complexes.

Structural Considerations:

X-ray crystallographic studies of metal complexes reveal that the compound adopts a planar configuration upon coordination, with the metal center positioned between the two oxygen donors. The chelate ring formation is accompanied by slight structural reorganization of the naphthalene framework to optimize metal-ligand orbital overlap [13] [14].

Photochemical Transformation Pathways

2,7-Dihydroxy-1-naphthaldehyde exhibits rich photochemical behavior, undergoing various transformation pathways depending on the excitation wavelength, solvent system, and reaction conditions. The photochemical reactivity is primarily governed by the electronic transitions within the naphthalene chromophore and the aldehyde functional group [15] [16].

Primary Photochemical Processes:

The compound exhibits multiple absorption bands in the ultraviolet region, corresponding to different electronic transitions. The photochemical behavior is dominated by both nπ* and ππ* transitions, leading to various reactive excited states [17] [18].

| Excitation Wavelength (nm) | Primary Process | Products | Quantum Yield | Solvent Effect |

|---|---|---|---|---|

| 300-350 | n→π* transition | Quinone methide intermediates | 0.15-0.25 | Protic solvents enhance |

| 350-400 | π→π* transition | Cyclization products | 0.05-0.15 | Aprotic solvents favor |

| 400-450 | Charge transfer | Radical species | 0.02-0.08 | Polar solvents required |

| 290-320 | Direct photolysis | Oxidation products | 0.20-0.35 | Solvent independent |

Excited State Intramolecular Proton Transfer (ESIPT):

The ortho-dihydroxy system enables excited state intramolecular proton transfer processes, where proton migration occurs from the hydroxyl groups to the aldehyde oxygen upon photoexcitation. This process results in the formation of tautomeric species with altered electronic properties and emission characteristics [15] [19].

Photodegradation Pathways:

Under prolonged UV irradiation, the compound undergoes photodegradation through multiple pathways, including ring opening, decarboxylation, and oxidative fragmentation. The photostability is significantly influenced by the presence of oxygen and the nature of the solvent system [20] [21].

Lewis Acid Effects:

Recent studies have demonstrated that Lewis acid coordination to the aldehyde group dramatically alters the photochemical reactivity pattern. In the presence of Lewis acids such as EtAlCl₂, the site of photochemical reactivity shifts from the carbonyl group to the aromatic system, enabling novel cycloaddition reactions [16] [22].

Acid-Base Behavior and pH-Dependent Speciation

The acid-base properties of 2,7-dihydroxy-1-naphthaldehyde are primarily determined by the ionizable phenolic hydroxyl groups, which exhibit distinct pKa values reflecting their different chemical environments within the naphthalene framework [23] [24].

Protonation Equilibria:

The compound exhibits multiple ionization states depending on the solution pH, with each phenolic hydroxyl group having a characteristic pKa value. The ionization process significantly affects the electronic properties and coordination behavior of the molecule [25] [24].

| pH Range | Predominant Species | Protonation Site | pKa Values | UV-Vis λmax (nm) |

|---|---|---|---|---|

| 1.0-3.0 | Fully protonated (H₂L⁺) | Aldehyde oxygen | - | 285, 335 |

| 3.0-5.0 | Mono-deprotonated (HL) | First phenolic OH | 4.2 ± 0.3 | 290, 345 |

| 5.0-7.0 | Neutral form (L) | Equilibrium mixture | 6.8 ± 0.2 | 295, 350 |

| 7.0-9.0 | Mono-deprotonated (L⁻) | Second phenolic OH | 8.5 ± 0.2 | 305, 365 |

| 9.0-11.0 | Di-deprotonated (L²⁻) | Both phenolic OH groups | 10.1 ± 0.3 | 315, 380 |

| 11.0-13.0 | Fully deprotonated (L²⁻) | Complete deprotonation | - | 325, 395 |

Spectroscopic pH Indicators:

The pH-dependent speciation is readily monitored through UV-visible spectroscopy, as each protonation state exhibits characteristic absorption maxima. This property makes the compound useful as a pH-sensitive probe in various analytical applications [23].

Thermodynamic Considerations:

The pKa values reflect the relative stability of different ionization states and are influenced by intramolecular hydrogen bonding, resonance stabilization, and solvation effects. The first phenolic group (pKa ≈ 4.2) is more acidic than the second (pKa ≈ 8.5) due to the different electronic environments [24].

Implications for Metal Chelation:

The pH-dependent speciation directly influences the metal chelation behavior, with optimal complex formation occurring when the phenolic groups are partially or fully deprotonated. This pH dependency is crucial for understanding the biological activity and environmental fate of the compound [10] [26].